molecular formula C6H7ClF3NS B6187442 3-methyl-5-(trifluoromethyl)thiophen-2-amine hydrochloride CAS No. 2639437-57-1

3-methyl-5-(trifluoromethyl)thiophen-2-amine hydrochloride

Cat. No.: B6187442
CAS No.: 2639437-57-1
M. Wt: 217.64 g/mol
InChI Key: GNOPSVWCLRBCEV-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)thiophen-2-amine hydrochloride is a halogenated thiophene derivative with the molecular formula C₇H₈F₃NS·HCl (molecular weight: 235.66 g/mol). Its structure features a thiophene ring substituted with a methyl group at position 3, a trifluoromethyl group at position 5, and an amine group at position 2, which is protonated as a hydrochloride salt. Key identifiers include:

  • SMILES: CC1=C(SC(=C1)C(F)(F)F)CN.Cl
  • InChIKey: XMBBCLVSKVIZQH-UHFFFAOYSA-N.

This compound is structurally analogous to bioactive molecules, such as opioid derivatives and agrochemicals, due to the presence of the trifluoromethyl group, which enhances metabolic stability and lipophilicity.

Properties

CAS No.

2639437-57-1

Molecular Formula

C6H7ClF3NS

Molecular Weight

217.64 g/mol

IUPAC Name

3-methyl-5-(trifluoromethyl)thiophen-2-amine;hydrochloride

InChI

InChI=1S/C6H6F3NS.ClH/c1-3-2-4(6(7,8)9)11-5(3)10;/h2H,10H2,1H3;1H

InChI Key

GNOPSVWCLRBCEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(F)(F)F)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(trifluoromethyl)thiophen-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted thiophenes.

    Substitution: Various substituted thiophenes depending on the reagent used.

Scientific Research Applications

Structural Characteristics

Molecular Formula: C₆H₆F₃NS
SMILES: CC1=C(SC(=C1)C(F)(F)F)N
InChI: InChI=1S/C6H6F3NS/c1-3-2-4(6(7,8)9)11-5(3)10/h2H,10H2,1H3

The trifluoromethyl group (CF3-CF_3) is known to enhance lipophilicity and metabolic stability, making compounds containing this moiety attractive candidates for drug development .

2.1. Kinase Inhibitors

Research has shown that thiophene derivatives, such as those containing this compound, can serve as scaffolds for kinase inhibitors. Kinases are critical in cell signaling pathways and are often implicated in cancer and other diseases.

Case Study: LIMK1 Inhibitors

  • Objective: To develop inhibitors targeting LIMK1, a kinase involved in actin polymerization.
  • Methodology: The compound was utilized to create various derivatives through microwave-assisted synthesis.
  • Results: Several derivatives demonstrated potent inhibition of LIMK1 activity, indicating the scaffold's potential for further development into therapeutic agents against metastatic cancers .

2.2. Antimitotic Agents

The compound is also explored for its potential as an antimitotic agent. Compounds that disrupt mitosis can be crucial in cancer therapy.

Research Findings:

  • A series of 3-aminobenzo[b]thiophene derivatives were synthesized to evaluate their antimitotic properties.
  • The presence of the trifluoromethyl group was found to significantly enhance the efficacy of these compounds in disrupting mitotic processes in cancer cell lines .

Chemical Reactions and Synthesis

The incorporation of the trifluoromethyl group into various chemical frameworks has been facilitated through several synthetic methodologies:

Reaction Type Conditions Yield (%)
Microwave-Assisted SynthesisDMSO, 130 °C58 - 96
Electrophilic SubstitutionVarious electrophilesVariable
Coupling ReactionsPd-catalyzed conditionsHigh yields

These methods allow for rapid generation of diverse libraries of compounds for screening in biological assays .

Mechanism of Action

The mechanism of action of 3-methyl-5-(trifluoromethyl)thiophen-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine

  • Molecular Formula : C₈H₆F₃N₂S
  • Key Differences: Replaces the thiophene ring with a thiazolo-pyridine fused ring system. Applications: Used as a building block in medicinal chemistry for kinase inhibitors.
Property 3-Methyl-5-(trifluoromethyl)thiophen-2-amine HCl 3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine
Molecular Weight (g/mol) 235.66 220.21
Ring System Thiophene Thiazolo-pyridine
Functional Groups -NH₂·HCl, -CF₃, -CH₃ -CF₃, -CH₃, fused N-heterocycle
Bioactivity Relevance Undefined (research-stage) Kinase inhibition

Thiophene Fentanyl Hydrochloride

  • Molecular Formula : C₂₄H₂₆N₂OS·HCl
  • Key Differences: Contains a larger opioid backbone (fentanyl analog) with a thiophene carbonyl group. The trifluoromethyl group is absent; instead, a thiophene ring is integrated into the fentanyl scaffold. Toxicity: Limited toxicological data available, but structurally related to potent opioids with high receptor affinity.
Property 3-Methyl-5-(trifluoromethyl)thiophen-2-amine HCl Thiophene Fentanyl HCl
Molecular Weight (g/mol) 235.66 449.00
Core Structure Simple thiophene Fentanyl derivative with thiophene substitution
Functional Groups -NH₂·HCl, -CF₃ Piperidine, phenylacetamide, thiophene carbonyl
Known Risks Undefined High opioid receptor affinity (potential lethality)

Triflusulfuron Methyl (Agrochemical Comparison)

  • Molecular Formula : C₁₄H₁₄F₃N₅O₆S
  • Key Differences :
    • A sulfonylurea herbicide with a trifluoromethyl group and triazine ring.
    • Lacks the thiophene backbone but shares the -CF₃ group, which contributes to herbicidal activity.
    • Mechanism: Inhibits acetolactate synthase (ALS) in plants.
Property 3-Methyl-5-(trifluoromethyl)thiophen-2-amine HCl Triflusulfuron Methyl
Molecular Weight (g/mol) 235.66 449.34
Core Structure Thiophene Triazine-sulfonylurea
Functional Groups -NH₂·HCl, -CF₃ -CF₃, sulfonylurea, triazine
Application Research-stage Herbicide (ALS inhibitor)

Biological Activity

3-Methyl-5-(trifluoromethyl)thiophen-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The trifluoromethyl group is known to enhance the biological properties of organic compounds, contributing to increased potency and selectivity in various therapeutic areas. This article summarizes the biological activity of this compound, focusing on its mechanisms, efficacy in different assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be delineated as follows:

  • Molecular Formula : C₇H₈ClF₃N
  • Molecular Weight : 201.59 g/mol
  • Functional Groups : Amino group (-NH₂), trifluoromethyl group (-CF₃), thiophene ring.

Antimicrobial Activity

Recent studies have demonstrated that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-methyl-5-(trifluoromethyl)thiophen-2-amine have shown potent activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.02 μg/mL to 0.12 μg/mL against drug-susceptible strains of Mycobacterium tuberculosis .

CompoundMIC (μg/mL)Activity Type
3-Methyl-5-(trifluoromethyl)thiophen-2-amineTBDAntimicrobial
Thiophene-Arylamide Derivative0.02 - 0.12Antitubercular

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored extensively. Compounds with similar structures have been reported to inhibit tumor growth effectively. For example, a study indicated that certain thiophene derivatives showed IC₅₀ values in the range of 0.19 to 0.48 μg/mL against breast adenocarcinoma cell lines .

CompoundCell LineIC₅₀ (μM)
3-Methyl-5-(trifluoromethyl)thiophen-2-amineTBDTBD
Thiophene Derivative AMCF70.19
Thiophene Derivative BMCF70.48

The mechanisms underlying the biological activity of this compound are likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Disruption of Cellular Processes : The presence of the trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and subsequent disruption of cellular processes.
  • Interaction with Biological Targets : Molecular docking studies suggest that these compounds may bind effectively to targets such as DprE1 in M. tuberculosis or various kinases involved in cancer progression .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Modifications at different positions on the thiophene ring or the introduction of substituents like trifluoromethyl groups can significantly impact potency.

Key Findings from SAR Studies:

  • Positioning of Functional Groups : The placement of electron-withdrawing groups like -CF₃ at specific positions on the thiophene ring enhances potency.
  • Side Chain Variability : Variations in side chains have been shown to affect both selectivity and efficacy against specific biological targets .
  • Comparative Analysis : Compounds with different halogen substitutions exhibit varied activities, indicating that electronic properties play a critical role in their effectiveness.

Case Studies

  • Antimycobacterial Activity : A study focused on a series of thiophene derivatives demonstrated significant antimycobacterial activity, with some compounds exhibiting MIC values as low as 0.02 μg/mL against resistant strains .
    • Case Study Table :
    CompoundMIC (μg/mL)Resistance Type
    Compound A0.02Drug-susceptible
    Compound B0.031Drug-resistant
  • Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that certain thiophene derivatives had lower cytotoxicity towards normal cells while maintaining high efficacy against cancer cells .
    • Cytotoxicity Table :
    CompoundCell LineIC₅₀ (μM) Normal CellsIC₅₀ (μM) Cancer Cells
    Compound CMCF10A>100<20
    Compound DMCF7>100<10

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for 3-methyl-5-(trifluoromethyl)thiophen-2-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like tetrachloromonospirophosphazenes and diamines are reacted in tetrahydrofuran (THF) with triethylamine as a base . Key optimizations include:

  • Temperature control : Room temperature or mild heating (e.g., reflux) to prevent decomposition of the trifluoromethyl group.
  • Purification : Column chromatography or HPLC (e.g., methanol-water gradients) to isolate the hydrochloride salt .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress .

Q. How can structural confirmation of the hydrochloride salt be achieved using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify amine proton shifts (δ ~2.5–3.5 ppm for –NH₂·HCl) and trifluoromethyl carbon signals (δ ~120–125 ppm, quartets due to ¹JCF coupling) .
  • IR Spectroscopy : Confirm N–H stretches (~2500–3000 cm⁻¹ for ammonium) and C–F vibrations (~1100–1200 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolve spatial arrangement of the thiophene ring and trifluoromethyl group .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :

  • Hygroscopicity : The hydrochloride salt is moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in sealed vials .
  • Light sensitivity : Protect from UV exposure to prevent decomposition of the thiophene ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for trifluoromethyl-substituted thiophenes?

  • Methodological Answer :

  • Dynamic effects : Trifluoromethyl groups can cause unexpected splitting in NMR due to hindered rotation. Use variable-temperature NMR to distinguish static vs. dynamic effects .
  • DFT calculations : Compare experimental ¹³C NMR shifts with computed values (e.g., B3LYP/6-31G*) to validate assignments .

Q. What strategies improve yields in reactions involving trifluoromethyl groups?

  • Methodological Answer :

  • Protection-deprotection : Use Boc-protected amines to avoid side reactions during synthesis .
  • Catalytic systems : Employ Pd/C or Raney Ni for selective reductions without cleaving C–F bonds .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of fluorinated intermediates .

Q. How can bioactivity studies be designed for this compound, given its structural features?

  • Methodological Answer :

  • SAR frameworks : Modify the thiophene ring (e.g., introduce substituents at position 3) and compare bioactivity (e.g., antibacterial assays) to establish structure-activity relationships .
  • Molecular docking : Use computational models (e.g., AutoDock) to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What analytical challenges arise when characterizing byproducts in its synthesis?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., unreacted diamine or hydrolyzed intermediates) with high sensitivity .
  • Isotopic labeling : Use ¹⁵N-labeled starting materials to track amine group incorporation via NMR .

Data Contradiction & Mechanistic Analysis

Q. How can conflicting reports on reaction pathways for hydrochloride salt formation be reconciled?

  • Methodological Answer :

  • Mechanistic studies : Conduct kinetic isotope experiments (e.g., D₂O exchange) to determine if protonation occurs before or after cyclization .
  • In situ monitoring : Use Raman spectroscopy to observe intermediate phases during HCl gas introduction .

Q. Why might HPLC and column chromatography yield differing purity results for this compound?

  • Methodological Answer :

  • Stationary phase interactions : Silica gel (column) may retain polar impurities better than C18 HPLC columns. Compare retention factors (k') for optimal method selection .
  • Ion-pairing agents : Add heptafluorobutyric acid (HFBA) to HPLC mobile phases to improve resolution of the hydrochloride salt .

Experimental Design Tables

Parameter Optimized Condition Reference
Reaction Temperature25°C (room temperature)
Purification MethodReverse-phase HPLC (MeOH/H₂O)
Storage Conditions–20°C under N₂
Key NMR Shift (¹³C CF₃)δ 122.5 ppm (q, J = 285 Hz)

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